3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde
Overview
Description
3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde is a chemical compound with the molecular formula C11H10O31. It has a molecular weight of 190.21. The compound is solid in physical form1.
Synthesis Analysis
The synthesis of this compound can be achieved by reacting differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent2. The compounds are synthesized in good yields (53–85%)3.
Molecular Structure Analysis
The prop-2-yn-1-yl group in the compound is inclined to the benzene ring by 69 (7)°4. In the crystal, molecules are linked by a pair of C—H…O hydrogen bonds, forming inversion dimers with an R22 (12) ring motif4.
Chemical Reactions Analysis
The compound can undergo various reactions. For example, when reacted with propargyl bromide and potassium carbonate, it forms a product in good yield3.Physical And Chemical Properties Analysis
The compound has a molecular weight of 190.21. It is solid in physical form1. The compound is stored in an inert atmosphere at 2-8°C1.Scientific Research Applications
- Crystallography
- Application : The compound has been studied in the field of crystallography .
- Method : The prop-2-yn-1-yl group is inclined to the benzene ring by 69 (7)°. In the crystal, molecules are linked by a pair of C—H…O hydrogen bonds, forming inversion dimers with an R22 (12) ring motif. The dimers are linked by a second C—H…O hydrogen bond, forming sheets parallel to the (102) plane .
- Results : The sheets stack along the c-axis direction with a separation of ca 3.4 Å .
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Pharmaceutical Testing
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Synthesis of Propargyl Compounds
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Organic Building Blocks
Safety And Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning"1. Hazard statements include H317, H319, and H4121. Precautionary statements include P273, P280, P305+P351+P3381.
Future Directions
The compound has potential for future research and applications. However, specific future directions are not clearly stated in the available resources.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
3-methoxy-2-prop-2-ynoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2/h1,4-6,8H,7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZRUPFWAKAIAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC#C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406392 | |
Record name | 3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde | |
CAS RN |
58758-45-5 | |
Record name | 3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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